4-Chloro-6-hydroxypicolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-hydroxypicolinaldehyde is an organic compound with the molecular formula C6H4ClNO2. It is a derivative of picolinaldehyde, featuring a chlorine atom at the 4-position and a hydroxyl group at the 6-position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-hydroxypicolinaldehyde can be achieved through several methods. One common approach involves the chlorination of 6-hydroxypicolinaldehyde. The reaction typically employs a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to introduce the chlorine atom at the 4-position .
Another method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation. This method utilizes boronic acids or esters as reagents and palladium catalysts to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, employing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-hydroxypicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include 4-chloro-6-hydroxypicolinic acid (from oxidation), 4-chloro-6-hydroxy-2-pyridinemethanol (from reduction), and various substituted derivatives depending on the nucleophile used in substitution reactions .
Scientific Research Applications
4-Chloro-6-hydroxypicolinaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-6-hydroxypicolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxyl group may also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxypicolinaldehyde: Lacks the chlorine atom at the 4-position, resulting in different chemical reactivity and biological activity.
4-Chloro-5-hydroxypicolinaldehyde: Similar structure but with the hydroxyl group at the 5-position, leading to variations in its chemical properties and applications.
Uniqueness
4-Chloro-6-hydroxypicolinaldehyde is unique due to the specific positioning of the chlorine and hydroxyl groups on the pyridine ring. This unique arrangement imparts distinct chemical properties, making it a valuable compound for targeted synthesis and research applications .
Properties
Molecular Formula |
C6H4ClNO2 |
---|---|
Molecular Weight |
157.55 g/mol |
IUPAC Name |
4-chloro-6-oxo-1H-pyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H4ClNO2/c7-4-1-5(3-9)8-6(10)2-4/h1-3H,(H,8,10) |
InChI Key |
GOIYLVADBPFVDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(NC1=O)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.